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Acknowledgment Regarding "CHIC35"
A thorough review of current scientific literature reveals no evidence of a gene or protein

designated "CHIC35" in the context of CHARGE syndrome research. The scientific consensus

firmly establishes that the primary genetic cause of CHARGE syndrome is mutations in the

CHD7 (Chromodomain Helicase DNA-binding Protein 7) gene.[1][2][3] Consequently, this

technical guide will provide a comprehensive overview of the pivotal role of CHD7 in the

molecular pathogenesis of CHARGE syndrome, adhering to the requested in-depth and

technical format for an audience of researchers, scientists, and drug development

professionals.

The Role of CHD7 in CHARGE Syndrome: A
Technical Guide
Executive Summary
CHARGE syndrome is a complex, autosomal dominant disorder characterized by a

constellation of congenital anomalies. The vast majority of cases are caused by heterozygous

loss-of-function mutations in the CHD7 gene.[3] CHD7 is an ATP-dependent chromatin

remodeler that plays a crucial role in regulating gene expression during embryonic

development.[4][5] Its function is essential for the proper formation of multiple organ systems,

including the heart, inner ear, eyes, and central nervous system. This guide synthesizes the
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current understanding of CHD7's molecular functions, outlines key experimental protocols for

its study, and presents quantitative data from seminal research in the field.

The Molecular Biology of CHD7
CHD7 Protein Structure and Function
CHD7 is a large protein (approximately 3,000 amino acids) belonging to the CHD family of

chromatin remodelers.[4] Its structure includes several key domains that dictate its function:

Dual N-terminal Chromodomains: These domains are involved in recognizing and binding to

specific histone modifications, particularly methylated histones, which helps target CHD7 to

specific locations on the chromatin.[6]

SWI/SNF-like ATPase/Helicase Domain: This central domain utilizes the energy from ATP

hydrolysis to remodel chromatin by sliding or evicting nucleosomes, thereby altering the

accessibility of DNA to transcription factors and other regulatory proteins.[4][7]

SANT and BRK Domains: These domains are also implicated in protein-protein and protein-

DNA interactions, further modulating CHD7's regulatory activities.[6]

The primary function of CHD7 is to act as a "transcriptional rheostat," fine-tuning the

expression of a wide array of genes essential for development.[8][9] It does so by binding to

enhancer regions of target genes and modulating their activity.[2][8]

The Role of CHD7 in Chromatin Remodeling
CHD7-mediated chromatin remodeling is a critical process for controlling gene expression. By

altering nucleosome positioning, CHD7 can either activate or repress transcription, depending

on the cellular context and its interaction with other regulatory proteins.[8] Research has shown

that CHD7 preferentially binds to active enhancer regions characterized by specific histone

marks like H3K4me1 and H3K27ac.[6] Haploinsufficiency of CHD7, the state in which one of

the two copies of the gene is non-functional, leads to dysregulation of these target genes,

resulting in the developmental defects seen in CHARGE syndrome.[3]

Key Signaling Pathways and Interactions Involving
CHD7
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CHD7 does not function in isolation but as part of a complex network of protein interactions and

signaling pathways. Understanding these connections is crucial for elucidating the

pathogenesis of CHARGE syndrome.

CHD7 Interaction Network
CHD7 interacts with a variety of other proteins to regulate gene expression. Some of the key

interactors include:

CHD8: CHD7 has been shown to interact with another chromodomain helicase, CHD8.

Disruption of this interaction may contribute to the disease phenotype.[10]

ISL1: In the context of cardiac development, CHD7 interacts with the pioneer transcription

factor ISL1 to modulate gene expression in the second heart field.[11]

WDR5: CHD7 can recruit the histone methyltransferase complex component WDR5 to target

loci, suggesting a role in histone modification beyond its remodeling activities.[12]

PBAF complex: In neural crest cells, CHD7 is proposed to be a component of the PBAF

(SWI/SNF) complex.[11]

Signaling Pathways Regulated by CHD7
CHD7 is implicated in the regulation of several critical developmental signaling pathways:

Neural Crest Cell Guidance: CHD7 regulates genes involved in the migration and

differentiation of neural crest cells, which are multipotent cells that give rise to a wide variety

of tissues, including craniofacial structures and parts of the heart.[5][13] Dysregulation of

neural crest development is a major contributor to the CHARGE syndrome phenotype.

Wnt Signaling: There is evidence to suggest an interaction between CHD7 and the Wnt

signaling pathway, which is known to be crucial for many aspects of embryonic development.

[12][14]

Semaphorin Signaling: CHD7 has been shown to regulate the expression of semaphorins, a

class of proteins involved in axon guidance and cell migration.[6][13]
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Below is a diagram illustrating the central role of CHD7 in chromatin remodeling and gene

regulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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